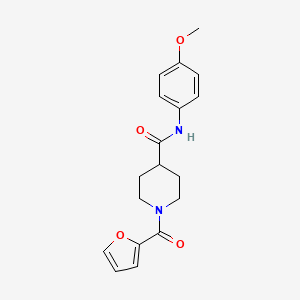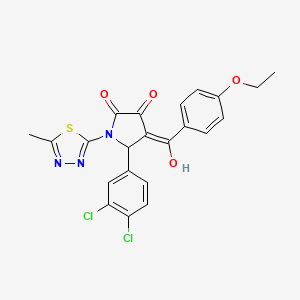
1-(2,3-dimethoxybenzoyl)-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethoxybenzoyl)-2-methylindoline, also known as DMBI, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. DMBI is a member of the indoline family, which is a class of organic compounds that contain a six-membered nitrogen-containing ring.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-2-methylindoline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell division or viral replication. This compound may also interact with DNA or RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells, suggesting its potential as an anticancer agent. This compound has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. In addition, this compound has been shown to exhibit good thermal stability and solubility, making it a promising candidate for use in organic electronics.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dimethoxybenzoyl)-2-methylindoline in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. In addition, this compound exhibits good thermal stability and solubility, which makes it easy to handle and use in experiments. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 1-(2,3-dimethoxybenzoyl)-2-methylindoline. One direction is to further investigate its potential as an anticancer and antiviral agent, including in vivo studies. Another direction is to explore its potential applications in organic electronics, such as in the development of more efficient and stable organic solar cells. Additionally, further research can be done to understand the mechanism of action of this compound and to optimize its synthesis and properties for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in various fields. Its ease of synthesis, good thermal stability, and solubility make it a promising candidate for use in organic electronics and medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Synthesis Methods
The synthesis of 1-(2,3-dimethoxybenzoyl)-2-methylindoline involves the reaction of 2-methylindole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reactants used.
Scientific Research Applications
1-(2,3-dimethoxybenzoyl)-2-methylindoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes, which have potential applications in displays and lighting.
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-11-13-7-4-5-9-15(13)19(12)18(20)14-8-6-10-16(21-2)17(14)22-3/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASSVALGWFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)

![1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-N-phenyl-3-piperidinamine](/img/structure/B5371112.png)

![ethyl {4-bromo-2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5371128.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5371133.png)
![4-pyrrolidin-1-yl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5371138.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-1,1-dimethyl-2-oxoethyl]amine dihydrochloride](/img/structure/B5371146.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-2-[(2-methylphenyl)thio]acetamide](/img/structure/B5371187.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)